molecular formula C6H2ClN5 B3031500 3-Amino-5-chloropyrazine-2,6-dicarbonitrile CAS No. 40559-88-4

3-Amino-5-chloropyrazine-2,6-dicarbonitrile

Cat. No. B3031500
CAS RN: 40559-88-4
M. Wt: 179.57 g/mol
InChI Key: WGXBZTDUZTZHIJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazine-2,6-dicarbonitrile , also known by its IUPAC name 5-amino-6-chloro-2,3-pyrazinedicarbonitrile , is a chemical compound with the molecular formula C₆H₂ClN₅ . It is a solid substance with a molecular weight of approximately 179.57 g/mol . The compound is characterized by its two cyano (carbonitrile) functional groups and the presence of chlorine and amino groups on the pyrazine ring .


Molecular Structure Analysis

   H    | H - C - N ≡ C    |   |    N - C - Cl        |        N 

Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as hazardous (GHS06, GHS07) and may cause skin, eye, and respiratory irritation. Proper precautions are necessary during handling .

Scientific Research Applications

Antimicrobial and Antifungal Properties

3-Amino-5-chloropyrazine-2,6-dicarbonitrile derivatives have shown promising antimicrobial and antifungal properties. For instance, certain compounds with similar structures have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These include N-substituted derivatives which, when modified with specific moieties like halogens or trifluoromethyl groups, enhance antimycobacterial effectiveness (Janďourek et al., 2014). Additionally, studies on related pyrazine-2,5-dicarbonitriles have also found noteworthy antimycobacterial activity against M. tuberculosis and other Mycobacterium species (Zítko et al., 2012).

Herbicidal Activity

Certain pyrazine derivatives, such as those related to 3-Amino-5-chloropyrazine-2,6-dicarbonitrile, have demonstrated herbicidal activity. These compounds can inhibit photosynthetic electron transport in plants, affecting plant growth and development. Studies have noted a linear relationship between the lipophilicity of these compounds and their herbicidal efficacy (Janďourek et al., 2014).

Synthesis of Nitrogen-Rich Heterocycles

The compound can serve as a precursor in the synthesis of various nitrogen-rich heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science. For example, derivatives of 5,6-Dichloropyrazine-2,3-dicarbonitrile, a compound similar to 3-Amino-5-chloropyrazine-2,6-dicarbonitrile, have been used to synthesize new pyrazinedicarbonitriles, which are key intermediates in creating nitrogen-rich compounds (Ried & Tsiotis, 1988).

Synthesis of Novel Heterocyclic Systems

This compound has been used in the synthesis of novel heterocyclic systems with potential applications in drug development and material science. For example, pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized using related compounds, have shown promise as protein kinase inhibitors with significant antiproliferative activity, indicating potential use in cancer therapeutics (Dubinina et al., 2006).

Safety And Hazards

  • Precautionary Statements : Follow safety guidelines, avoid inhalation, wear protective equipment, and handle with care .

properties

IUPAC Name

3-amino-5-chloropyrazine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-5-3(1-8)11-4(2-9)6(10)12-5/h(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXBZTDUZTZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383038
Record name 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloropyrazine-2,6-dicarbonitrile

CAS RN

40559-88-4
Record name 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D VázquezVilarelle, C PeinadorVeira, JMQ López - Tetrahedron, 2004 - Elsevier
A one-pot synthesis of the hitherto unreported pyrido[5″,6″:4,5;3″2″:4′,5′]dithieno[3,2-d:3′,2′-d′]dipyrimidine-4,8(3H,9H)-dione and pyrazino[5″,6″:4,5;3″2″:4′,5′]…
Number of citations: 44 www.sciencedirect.com

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